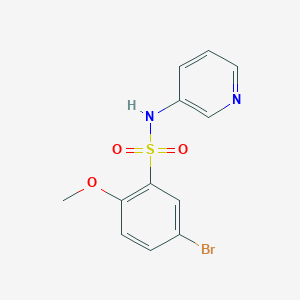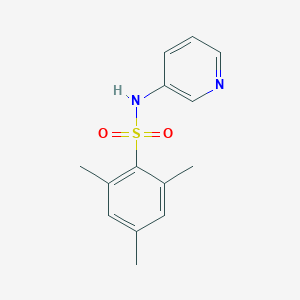
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as TPSB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPSB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide involves its binding to the pore-forming region of ion channels, which prevents the flow of ions through the channel. This results in the inhibition of ion channel activity, which can have a variety of downstream effects depending on the specific channel being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific ion channel being targeted. In general, this compound has been shown to inhibit the activity of voltage-gated potassium channels, calcium-activated potassium channels, and voltage-gated sodium channels. This can have a variety of effects on cellular function, including changes in membrane potential and neurotransmitter release.
実験室実験の利点と制限
One advantage of using 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide in laboratory experiments is its selectivity for certain ion channels, which allows for precise investigation of their function. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more selective this compound analogs that target specific ion channels with even greater precision. Another area of interest is the investigation of the role of ion channels in various diseases, including cancer and neurological disorders. Finally, this compound could be used in combination with other drugs to investigate potential synergistic effects on ion channel activity.
合成法
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a palladium catalyst or the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl isocyanate.
科学的研究の応用
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the regulation of ion channels in cells. This compound has been shown to selectively inhibit the activity of certain ion channels, making it a valuable tool for studying their function. This compound has also been used in studies investigating the role of ion channels in various diseases, including epilepsy and hypertension.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
2,4,6-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-11(2)14(12(3)8-10)19(17,18)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3 |
InChIキー |
JDFIADVUVMFFAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



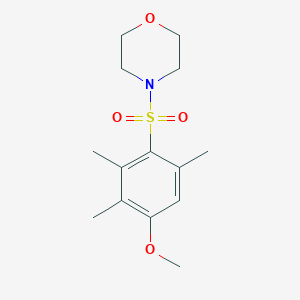

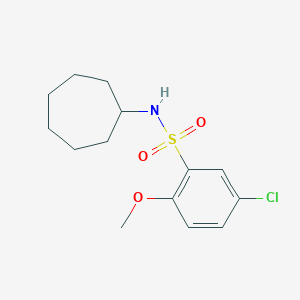
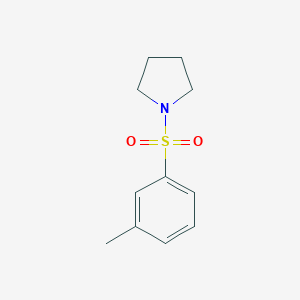
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


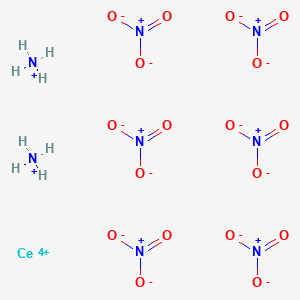
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
